molecular formula C5H12N2O2 B13490759 N-methoxy-N-methyl-2-(methylamino)acetamide

N-methoxy-N-methyl-2-(methylamino)acetamide

Cat. No.: B13490759
M. Wt: 132.16 g/mol
InChI Key: ZIIMOMAMTSFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-2-(methylamino)acetamide is a chemical compound with the molecular formula C5H12N2O2. It is a derivative of acetamide and is known for its versatile applications in organic synthesis. This compound is often used as a synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methoxy-N-methyl-2-(methylamino)acetamide can be synthesized through several methods. One common approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine in the presence of activating agents such as trichloroacetonitrile and triphenylphosphine . The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction efficiency and yield. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2-(methylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides, which are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

N-methoxy-N-methyl-2-(methylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-2-(methylamino)acetamide involves its interaction with specific molecular targets. It can act as an acylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methylacetamide
  • N-methoxy-N-methylacetamide
  • N-methyl-2-(methylamino)acetamide

Uniqueness

N-methoxy-N-methyl-2-(methylamino)acetamide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

N-methoxy-N-methyl-2-(methylamino)acetamide

InChI

InChI=1S/C5H12N2O2/c1-6-4-5(8)7(2)9-3/h6H,4H2,1-3H3

InChI Key

ZIIMOMAMTSFMJU-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)N(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.